molecular formula C5H3BrN4O2 B049285 8-Bromoxanthin CAS No. 10357-68-3

8-Bromoxanthin

Katalognummer: B049285
CAS-Nummer: 10357-68-3
Molekulargewicht: 231.01 g/mol
InChI-Schlüssel: ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoxanthine is a derivative of xanthine, a purine-based alkaloid.

Wirkmechanismus

Target of Action

8-Bromoxanthine, a derivative of xanthine, primarily targets adenosine receptors and phosphodiesterase enzymes . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation . Phosphodiesterase enzymes are responsible for the hydrolytic inactivation of cyclic AMP and cyclic GMP .

Mode of Action

8-Bromoxanthine interacts with its targets primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes . As an antagonist, it binds to adenosine receptors, blocking their activation and subsequent signaling . As an inhibitor of phosphodiesterase enzymes, it prevents the breakdown of cyclic AMP and cyclic GMP, leading to their accumulation .

Biochemical Pathways

The action of 8-Bromoxanthine affects several biochemical pathways. The antagonism of adenosine receptors can lead to increased heart rate and force of contraction, decreased airway resistance, and behavioral effects on locomotor activity, schedule-controlled behavior, drug self-administration, learning, and memory . The inhibition of phosphodiesterase enzymes can lead to respiratory stimulation .

Pharmacokinetics

These properties can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of 8-Bromoxanthine’s action are primarily related to its antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. This can result in physiological effects such as increased heart rate, decreased airway resistance, respiratory stimulation, and behavioral changes . Furthermore, 8-Bromoxanthine has been found to be an effective inhibitor of xanthine oxidase, suggesting that it interacts with the molybdenum center of the enzyme .

Action Environment

The action, efficacy, and stability of 8-Bromoxanthine can be influenced by various environmental factors. For instance, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . Additionally, the synthesis of 8-Bromoxanthine and its derivatives can be influenced by factors such as the concentration of reactants and the temperature of the reaction .

Biochemische Analyse

Biochemical Properties

8-Bromoxanthine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to be an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The interaction of 8-Bromoxanthine with xanthine oxidase suggests that it may have a role in biochemical reactions involving purine metabolism .

Cellular Effects

The effects of 8-Bromoxanthine on cells are primarily related to its inhibitory action on xanthine oxidase. By inhibiting this enzyme, 8-Bromoxanthine can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

8-Bromoxanthine exerts its effects at the molecular level through its interaction with the molybdenum center of the xanthine oxidase enzyme. This interaction slows the rate of enzyme reduction by xanthine, suggesting that the inhibition involves the interaction of 8-Bromoxanthine with the molybdenum center of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, 8-Bromoxanthine has been observed to have a slight effect on the reaction of reduced enzyme with oxygen, but it dramatically slows the rate of enzyme reduction by xanthine . This suggests that over time, the presence of 8-Bromoxanthine could potentially influence the stability and long-term function of enzymes involved in purine metabolism.

Metabolic Pathways

8-Bromoxanthine is involved in the metabolic pathway of purine metabolism, specifically in the reaction catalyzed by the enzyme xanthine oxidase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Bromoxanthine can be synthesized through various methods. One common approach involves the bromination of xanthine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position . Another method involves the use of thiirane under basic conditions to obtain 6,7-dihydrothiazolo[3,2-f]purine-2,4(1H,3H)-dione .

Industrial Production Methods: Industrial production of 8-Bromoxanthine often involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Eigenschaften

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145903
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-68-3
Record name 8-Bromo-3,9-dihydro-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromotheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-BROMOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoxanthine
Reactant of Route 2
Reactant of Route 2
8-Bromoxanthine
Reactant of Route 3
Reactant of Route 3
8-Bromoxanthine
Reactant of Route 4
8-Bromoxanthine
Reactant of Route 5
Reactant of Route 5
8-Bromoxanthine
Reactant of Route 6
Reactant of Route 6
8-Bromoxanthine
Customer
Q & A

Q1: What is the primary mechanism of action of 8-bromoxanthine?

A1: 8-bromoxanthine acts as a potent inhibitor of the enzyme xanthine oxidase (XO). [, ] This enzyme plays a crucial role in the metabolic breakdown of purines to uric acid.

Q2: How does 8-bromoxanthine's inhibitory activity compare to other known xanthine oxidase inhibitors?

A2: 8-bromoxanthine demonstrates competitive inhibition of XO, exhibiting a significantly higher potency compared to its parent compound, adenine. [] Notably, it surpasses the inhibitory capacity of another purine analogue, 8-aminoxanthine, by approximately 10,000-fold. [] While its potency is comparable to the widely used XO inhibitor, allopurinol, 8-bromoxanthine does not exhibit the same electron transfer reactions with XO that allopurinol does. []

Q3: What structural features contribute to 8-bromoxanthine's potent inhibition of xanthine oxidase?

A3: Molecular modeling studies suggest that specific interactions within the enzyme's active site contribute to 8-bromoxanthine's inhibitory action. These include:

  • Hydrogen bonding: Between the N-7 nitrogen of the purine ring in 8-bromoxanthine and the Arg880 residue of XO, as well as between the N-H group of the purine ring and the Thr1010 residue. []
  • Non-bonded interactions: Between the bromine atom at position 8 of the xanthine ring and amino acid residues like Gly799, Glu802, Phe914, Ala1078, Ala1079, and Glu1261. []

Q4: Can 8-bromoxanthine be used as a synthon for further chemical modification?

A4: Yes, 8-bromoxanthine serves as a versatile starting material for synthesizing a variety of substituted xanthine derivatives. [, , ] The bromine atom at the 8-position exhibits reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Q5: Have any specific derivatives of 8-bromoxanthine been synthesized and studied?

A5: Researchers have successfully synthesized and characterized several 8-bromoxanthine derivatives, including:

  • 8-benzylidenhydrazino-1-p-methylbenzyltheobromines: These compounds, derived from 8-bromoxanthine, have been investigated for their antioxidant activity. []
  • 8-amino-7-m-bromobenzyl-3-methylxanthines: These derivatives, synthesized through the reaction of 7-m-bromobenzyl-8-bromo-3-methylxanthine with primary and secondary amines, are potential candidates for further structural modifications. []
  • 7-Aralkyl-8-chloroxanthines and 7-Aralkyl-8-bromoxanthines: These derivatives demonstrate selective inhibition of the phosphodiesterase type 4 (PDE4) enzyme, making them interesting subjects for studying isoenzyme-specific inhibitors. []

Q6: What spectroscopic techniques are useful for characterizing 8-bromoxanthine and its derivatives?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is widely employed for the structural elucidation of 8-bromoxanthine and its derivatives. [, ] This technique provides valuable information about the arrangement of atoms within the molecule.

Q7: Are there any studies investigating the metal binding properties of 8-bromoxanthine?

A7: While not directly related to 8-bromoxanthine, research involving its parent compound, xanthine, reveals its ability to form complexes with metals like molybdenum. [] Further research is needed to explore if 8-bromoxanthine exhibits similar metal binding properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.